Guacetisal - 55482-89-8

Guacetisal

Catalog Number: EVT-270357
CAS Number: 55482-89-8
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Guacetisal, the ester of acetylsalicylic acid and guaiacol, is a bronchomucotropic compound. [] It was synthesized with the aim of creating a drug with both anti-inflammatory and balsamic properties. [, ] This compound has primarily been studied for its potential in treating various respiratory illnesses, particularly chronic bronchitis. [, , , , ]

Source and Classification

Guacetisal is derived from the acetylsalicylic acid structure, which is the active component of aspirin. It falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs). Its classification as a prodrug allows it to enhance the bioavailability and therapeutic efficacy of its active metabolites while potentially reducing gastrointestinal side effects associated with traditional NSAIDs .

Synthesis Analysis

Methods and Technical Details

The synthesis of Guacetisal has been improved through various methodologies. A notable approach involves a one-pot synthesis using N,N'-carbonyldiimidazole as a coupling reagent. This method allows for the efficient formation of Guacetisal from aspirin and guaiacol in a single reaction without the need for additional catalysts. The process typically involves:

  1. Preparation: Aspirin is dissolved in an anhydrous solvent, such as dimethylformamide.
  2. Reagent Addition: N,N'-carbonyldiimidazole is added to activate the acetylsalicylic acid.
  3. Coupling Reaction: Guaiacol is introduced to form Guacetisal.
  4. Purification: The product is purified through extraction and chromatography techniques, such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) to confirm purity and structure .

This method has been shown to yield high purity levels and can be scaled up for industrial production.

Chemical Reactions Analysis

Reactions and Technical Details

Guacetisal undergoes several chemical transformations during its metabolic processes:

  1. Hydrolysis: In vivo, Guacetisal is hydrolyzed to release salicylic acid, which contributes to its analgesic effects.
  2. Deacetylation: The acetyl group is removed, enhancing its solubility and bioactivity.

These reactions are crucial for its therapeutic efficacy and are typically monitored using chromatographic methods to ensure consistent quality in pharmaceutical formulations .

Mechanism of Action

Process and Data

The mechanism of action for Guacetisal involves:

  • Inhibition of Cyclooxygenase Enzymes: Similar to aspirin, Guacetisal inhibits cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of prostaglandins responsible for pain and inflammation.
  • Anti-inflammatory Effects: By reducing prostaglandin synthesis, Guacetisal alleviates symptoms associated with inflammatory conditions.

Research indicates that Guacetisal's effectiveness parallels that of traditional NSAIDs, providing relief from various pain conditions while potentially offering a better gastrointestinal safety profile due to its prodrug nature .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Guacetisal exhibits several key physical and chemical properties:

  • Molecular Weight: Approximately 194.23 g/mol
  • Melting Point: Typically ranges between 120°C to 125°C
  • Solubility: Soluble in organic solvents such as ethanol and methanol but less soluble in water.

These properties are essential for formulating effective pharmaceutical products that deliver the desired therapeutic effects while ensuring stability .

Applications

Scientific Uses

Guacetisal finds applications primarily in:

  • Pharmaceutical Formulations: Used in various analgesic medications aimed at treating pain associated with conditions such as arthritis, headaches, and muscle pain.
  • Research Studies: Investigated for its potential benefits over traditional non-steroidal anti-inflammatory drugs due to its unique prodrug characteristics.

Its role as an effective pain management solution continues to be explored in clinical settings, highlighting its importance in modern therapeutic practices .

Introduction to Guacetisal: Historical Context and Nomenclature

Discovery and Development Timeline

The development of Guacetisal emerged from mid-20th century research efforts to engineer NSAID derivatives with improved therapeutic profiles. Historical records indicate its synthesis was first documented in the 1970s through deliberate esterification reactions between acetylsalicylic acid and guaiacol—a phenolic compound derived from guaiac resin or wood creosote [1] [6]. This molecular hybridization aimed to synergize aspirin's anti-inflammatory properties with guaiacol's mucolytic and expectorant actions, specifically targeting respiratory pathologies with dual pathophysiology [6].

By 1982, Vizioli et al. published pivotal clinical trial results demonstrating Guacetisal's efficacy in aged subjects with inflammatory respiratory diseases, marking its transition from preclinical concept to clinical candidate [1]. Throughout the 1980s–1990s, it underwent regulatory evaluations across European and Asian markets, though comprehensive approval timelines remain less documented than mainstream NSAIDs. Notably, it received an Anatomical Therapeutic Chemical (ATC) classification as N02BA14, formally recognizing it among salicylic acid derivative analgesics [2]. Despite early promise, development momentum slowed by the early 2000s, with no new clinical trials reported in the past decade, positioning it as a niche therapeutic agent rather than a first-line option [3] [6].

Table 1: Key Milestones in Guacetisal Development

YearEventSignificance
1970sInitial synthesis reportedHybrid ester of aspirin and guaiacol created
1982Clinical trial (Vizioli et al.) in inflammatory respiratory diseases [1]First documented human efficacy study
1980s–1990sRegulatory approvals in select marketsMarketed as Broncaspin, Prontomucil, etc. [1] [2]
Post-2000Limited new clinical developmentPrimarily available in specific regional markets

Chemical Classification and Structural Analogues

Guacetisal (C₁₆H₁₄O₅; molecular weight 286.28 g/mol) belongs to the ester subclass of non-steroidal anti-inflammatory drugs (NSAIDs) within the broader salicylate group [2] [8]. Its chemical architecture comprises three functional regions:

  • A salicylate moiety (2-acetoxybenzoate) retaining COX-inhibitory capacity
  • A guaiacol unit (2-methoxyphenyl) contributing mucolytic activity
  • A hydrolytically labile ester bond facilitating metabolic conversion to active components [1] [6]

Spectroscopic characterization confirms a crystalline solid form (melting point 72–74.5°C) with limited aqueous solubility but enhanced lipophilicity compared to aspirin—a property theorized to improve bronchial tissue penetration [1] [8]. The InChIKey identifier HSJFYRYGGKLQBT-UHFFFAOYSA-N provides a unique stereochemical descriptor, though the molecule lacks chiral centers [2].

Structurally, Guacetisal occupies a unique niche among salicylate derivatives. It diverges from mainstream NSAIDs like diflunisal (a biphenyl carboxylic acid) through its incorporation of the guaiacol pharmacophore. Analogues with overlapping features include:

  • Guaiacol glyceryl ether (guaifenesin): Shares mucolytic actions but lacks anti-inflammatory components
  • Mesalazine (5-aminosalicylic acid): Retains salicylate backbone without guaiacol integration
  • Diacerein: Anthraquinone derivative with rhein-metabolic activity but distinct from salicylates

Table 2: Structural Analogues of Guacetisal

CompoundChemical StructureShared PharmacophoresTherapeutic Overlap
GuacetisalSalicylate-guaiacol esterSalicylate + GuaiacolAnti-inflammatory, Mucolytic [6]
AspirinAcetylsalicylic acidSalicylateAnti-inflammatory (no mucolytic)
Guaifenesin3-(2-Methoxyphenoxy)propane-1,2-diolGuaiacolMucolytic (no anti-inflammatory)
Diflunisal2',4'-Difluoro-4-hydroxybiphenyl-3-carboxylic acidSalicylateAnti-inflammatory

Regulatory and Patent Landscape Evolution

The intellectual property and regulatory trajectory of Guacetisal reflects its status as a moderately successful derivative drug without blockbuster adoption. Early patents protecting its synthesis methods and therapeutic applications were filed primarily in Europe during the 1970s–1980s, though comprehensive patent numbers and jurisdictions remain inconsistently documented in public databases [3] [8]. Contemporary patent analytics indicate sparse activity post-2000, with only isolated filings such as the Chinese patent CN 106866420 A (2017) referencing its application in chronic bronchitis formulations [8]. Unlike high-profile biologics or novel small molecules, Guacetisal has not been subject to extensive "patent evergreening"—a practice common among blockbuster drugs involving successive patents on delivery devices or formulations [5] [9].

Regulatory designations include its classification within the WHO ATC code N02BA14 (Analgesics, Salicylic Acid Derivatives), affirming its pharmacological categorization [2]. However, it lacks orphan drug status or pediatric exclusivity extensions that often prolong market monopolies for other agents. The absence of Paragraph IV patent challenges (used by generic manufacturers to contest brand-name patents) further underscores its limited commercial penetration in major pharmaceutical markets [5]. Current regulatory availability is fragmented, with the compound approved in select geographies including parts of Europe and Asia, but absent from the US FDA approval roster. This fragmented status may reflect both its specialized indication spectrum and the absence of robust patent-induced market protection [3] [6].

Table 3: Key Intellectual Property and Regulatory Status

AspectStatus/DetailsImplications
Primary PatentsEarly synthesis/therapeutic use patents (1970s–1980s); CN 106866420 A (2017) [8]Limited contemporary IP protection
Patent ChallengesNo recorded Paragraph IV certifications [5]Low commercial incentive for generic competition
Regulatory ClassificationATC Code: N02BA14 (Salicylic acid derivatives) [2]Formal recognition as NSAID analgesic
Market AuthorizationApproved in select markets (e.g., EU, JP); Not FDA-approvedRegional availability without global harmonization

Table 4: Nomenclature of Guacetisal

Designation TypeNames/Identifiers
Systematic IUPAC Name2-Methoxyphenyl 2-acetoxybenzoate
Trade NamesBroncaspin, Balsacetil, Guaiaspir, Prontomucil, Salosemu [1] [6]
CAS Registry55482-89-8 [2] [8]
Molecular FormulaC₁₆H₁₄O₅ [2] [8]
Other SynonymsAspirin guaiacol ester; O-Methoxyphenyl salicylate acetate [1]

Properties

CAS Number

55482-89-8

Product Name

Guacetisal

IUPAC Name

(2-methoxyphenyl) 2-acetyloxybenzoate

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H14O5/c1-11(17)20-13-8-4-3-7-12(13)16(18)21-15-10-6-5-9-14(15)19-2/h3-10H,1-2H3

InChI Key

HSJFYRYGGKLQBT-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2OC

Solubility

Soluble in DMSO

Synonyms

2-(acetyloxy)benzoic acid, 2-methoxyphenyl ester
acetylsalicylic acid guaiacolic ester
ASA-G
Broncaspin
guacetisal
guaiacol acetylsalicylate
guaiacolic ester, acetylsalicylic acid

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.